

# Application Notes and Protocols for HA130 Hemoperfusion in Specific Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | HA130     |           |  |  |  |
| Cat. No.:            | B10762147 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Jafron **HA130** hemoperfusion cartridge in various patient populations. The document details the underlying mechanisms of action, summarizes key clinical findings, and provides detailed experimental protocols based on published literature.

## Introduction to HA130 Hemoperfusion

The **HA130** hemoperfusion cartridge is a therapeutic blood purification device designed to remove a wide range of endogenous and exogenous toxins from the blood. Its primary application is in patients with End-Stage Renal Disease (ESRD) to manage complications arising from the accumulation of uremic toxins.[1][2] The cartridge contains neutral macroporous resins made of styrene-divinylbenzene copolymers, which provide a large surface area for the adsorption of target molecules.[3]

#### Mechanism of Action:

The fundamental principle of **HA130** hemoperfusion is adsorption. As blood passes through the cartridge, uremic toxins and inflammatory mediators bind to the surface of the resin beads and are effectively removed from circulation. The **HA130** cartridge is particularly effective at removing middle-to-large molecular weight substances and protein-bound uremic toxins that are not efficiently cleared by conventional hemodialysis.[1][4]



# End-Stage Renal Disease (ESRD) and Maintenance Hemodialysis (MHD)

Patients with ESRD undergoing maintenance hemodialysis often suffer from complications related to the inadequate removal of middle-molecular-weight toxins and protein-bound uremic toxins. The **HA130** cartridge, when used in conjunction with hemodialysis, has been shown to effectively remove these substances, leading to improvements in several clinical outcomes.

## **Quantitative Data Summary**

A multi-center, randomized controlled trial involving 438 maintenance hemodialysis patients with chronic intractable pruritus demonstrated the efficacy of **HA130** hemoperfusion combined with hemodialysis (HD).

| Outcome<br>Measure                | Treatment<br>Group | Baseline<br>(Mean ± SD or<br>Median [IQR]) | 12 Months<br>(Mean ± SD or<br>Median [IQR]) | p-value |
|-----------------------------------|--------------------|--------------------------------------------|---------------------------------------------|---------|
| β2-Microglobulin<br>(mg/L)        | HP + LFHD          | 44.6 ± 14.5                                | 37.1 ± 11.1                                 | <0.05   |
| HP + HFHD                         | 40.8 ± 13.4        | 27.8 ± 8.6                                 | <0.05                                       |         |
| Parathyroid<br>Hormone<br>(pg/mL) | HP + LFHD          | 417.58                                     | 327.34                                      | <0.05   |
| HP + HFHD                         | 459.74             | 411.46                                     | <0.05                                       |         |
| Uremic Pruritus<br>(VAS Score)    | HP + HD            | Not specified                              | Significant reduction                       | <0.05   |

HP: Hemoperfusion, LFHD: Low-flux hemodialysis, HFHD: High-flux hemodialysis, VAS: Visual Analog Scale. Data extracted from a four-year study on 438 patients.

Another randomized controlled trial comparing **HA130** combined with hemodialysis (HAHD) to online hemodiafiltration (HDF) in 30 maintenance HD patients showed significant single-session reduction ratios for protein-bound uremic toxins.



| Toxin                      | Treatment Group | Single-Session<br>Reduction Ratio<br>(%) | p-value |
|----------------------------|-----------------|------------------------------------------|---------|
| Indoxyl Sulphate (IS)      | HAHD (n=20)     | 46.9                                     | 0.044   |
| HDF (n=10)                 | 31.8            |                                          |         |
| p-Cresyl Sulphate<br>(PCS) | HAHD (n=20)     | 44.6                                     | 0.003   |
| HDF (n=10)                 | 31.4            |                                          |         |

# Experimental Protocol: HA130 Hemoperfusion Combined with Hemodialysis for ESRD

This protocol is based on the methodology of a randomized controlled trial.

#### Patient Selection:

- Inclusion criteria: Patients with ESRD on maintenance hemodialysis for at least 3 months, suffering from complications such as severe uremic pruritus.
- Exclusion criteria: Active infections, severe cardiovascular instability, or known allergies to components of the hemoperfusion circuit.

#### Procedure:

- Vascular Access: A well-functioning arteriovenous fistula or graft, or a central venous catheter is required.
- Circuit Setup: The HA130 cartridge is placed in series with the hemodialyzer in the extracorporeal circuit.
- Anticoagulation: Systemic anticoagulation with heparin is typically used.
- Treatment Parameters:
  - Blood flow rate: 200-250 mL/min.



- Dialysate flow rate: 500 mL/min.
- Duration of hemoperfusion: 2-2.5 hours, followed by standard hemodialysis to complete a
   4-hour session.
- Frequency: Once to twice weekly, depending on the clinical indication and patient's condition.
- Monitoring: Monitor vital signs, circuit pressures, and for any signs of adverse reactions throughout the procedure.
- Data Collection: Collect blood samples before and after the treatment session to measure levels of target uremic toxins (e.g., β2-microglobulin, PTH, IS, PCS) and inflammatory markers. Clinical symptoms, such as pruritus, should be assessed using a validated scale.

## **Signaling Pathway**

The accumulation of uremic toxins in ESRD contributes to a chronic inflammatory state and cardiovascular complications. The **HA130** hemoperfusion cartridge helps to mitigate these effects by removing these toxins.



Click to download full resolution via product page

Mechanism of **HA130** in ESRD.

# **Sepsis and Septic Shock**



Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The overproduction of inflammatory cytokines, often referred to as a "cytokine storm," plays a central role in the pathophysiology of sepsis and septic shock. Hemoperfusion with cartridges that can adsorb these inflammatory mediators is a potential therapeutic strategy. While the HA330 and HA380 cartridges are more commonly cited for acute inflammatory conditions, the **HA130** also has the capacity to adsorb cytokines.

## **Quantitative Data Summary**

Currently, there is a lack of robust, large-scale clinical trial data specifically evaluating the efficacy of the **HA130** cartridge in septic patients. Most studies on hemoperfusion in sepsis have used other types of cartridges. However, the principle of cytokine removal remains relevant.

# Experimental Protocol: HA130 Hemoperfusion in Sepsis (Proposed)

This proposed protocol is based on general principles of hemoperfusion in sepsis and would require adaptation and validation in a clinical trial setting.

#### Patient Selection:

- Inclusion criteria: Patients with a confirmed diagnosis of sepsis or septic shock, with evidence of hyperinflammation (e.g., elevated levels of IL-6, procalcitonin).
- Exclusion criteria: Contraindications to extracorporeal circulation, such as severe coagulopathy or hemodynamic instability refractory to vasopressors.

#### Procedure:

- Vascular Access: A dedicated central venous catheter is required.
- Circuit Setup: The HA130 cartridge is integrated into an extracorporeal circuit, which may be
  a standalone hemoperfusion setup or combined with a continuous renal replacement therapy
  (CRRT) machine.
- Anticoagulation: Regional citrate anticoagulation or systemic heparinization is necessary.



- Treatment Parameters:
  - Blood flow rate: 150-200 mL/min.
  - Duration of treatment: 2-4 hours per session.
  - Frequency: Daily for a specified number of days (e.g., 2-3 consecutive days), guided by the patient's clinical response and biomarker levels.
- Monitoring: Continuous hemodynamic monitoring is essential. Monitor for potential adverse events such as thrombocytopenia or hypotension.
- Data Collection: Measure serial levels of inflammatory markers (e.g., IL-6, TNF-α, C-reactive protein), lactate, and assess organ function scores (e.g., SOFA score) before, during, and after treatment.

## **Experimental Workflow**





Click to download full resolution via product page

Workflow for a Sepsis Trial.



## **Acute Kidney Injury (AKI)**

The role of **HA130** hemoperfusion in AKI is less well-defined than in ESRD. In theory, by removing inflammatory mediators and uremic toxins that can contribute to kidney damage, **HA130** could have a protective effect. However, there is a significant lack of clinical trial data to support this application.

### **Liver Failure**

In patients with liver failure, the accumulation of toxins such as bilirubin and bile acids can lead to further organ damage. Hemoperfusion has been explored as a means to remove these substances. While some studies have shown that hemoperfusion with other types of cartridges can reduce bilirubin levels, there is limited specific data on the use of the **HA130** cartridge for this indication.

## **Autoimmune Diseases**

The application of **HA130** hemoperfusion in autoimmune diseases such as systemic lupus erythematosus (SLE) or rheumatoid arthritis is currently not well-established. The rationale for its use would be the removal of autoantibodies and inflammatory cytokines that drive the disease process. However, there is a lack of published clinical data on the use of **HA130** in these patient populations.

## **Safety and Adverse Events**

The use of **HA130** hemoperfusion is generally considered safe when performed by trained personnel. Potential adverse events are similar to those associated with other extracorporeal blood purification therapies and may include:

- Hypotension
- Thrombocytopenia
- · Bleeding or clotting in the circuit
- Allergic reactions to components of the circuit (rare)



In a randomized controlled trial comparing HAHD with HDF, adverse events were generally mild and comparable between the groups.

### Conclusion

The **HA130** hemoperfusion cartridge is a valuable therapeutic tool for the management of complications in patients with ESRD, with strong evidence supporting its efficacy in removing middle-molecular-weight and protein-bound uremic toxins. Its application in other conditions such as sepsis, AKI, liver failure, and autoimmune diseases is theoretically plausible but requires further investigation through well-designed randomized controlled trials to establish its efficacy and safety in these patient populations.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of the **HA130** hemoperfusion cartridge should be based on the manufacturer's instructions for use and guided by experienced healthcare professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HA130- Improve the quality of life for dialysis patients\_News Center\_Media & Events\_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 2. icuworks.com [icuworks.com]
- 3. jafroninternational.com [jafroninternational.com]
- 4. undt.ba [undt.ba]
- To cite this document: BenchChem. [Application Notes and Protocols for HA130
   Hemoperfusion in Specific Patient Populations]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b10762147#ha130-hemoperfusion-for-specific patient-populations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com